molecular formula C42H32N2O4 B12544743 10,10'-Dimethyl-9,9'-biacridin-10-ium dibenzoate CAS No. 658699-99-1

10,10'-Dimethyl-9,9'-biacridin-10-ium dibenzoate

Cat. No.: B12544743
CAS No.: 658699-99-1
M. Wt: 628.7 g/mol
InChI Key: SIMVPUFYBQKDMR-UHFFFAOYSA-L
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Description

10,10’-Dimethyl-9,9’-biacridin-10-ium dibenzoate is a chemical compound known for its unique structure and properties. It is a derivative of acridine, a heterocyclic organic compound, and is used in various scientific research applications due to its chemiluminescent properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10’-Dimethyl-9,9’-biacridin-10-ium dibenzoate typically involves the reaction of acridine derivatives with methylating agents under controlled conditions. The process may include steps such as:

    Methylation: Acridine is reacted with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

    Oxidation: The methylated acridine is then oxidized using an oxidizing agent like hydrogen peroxide.

    Formation of Dibenzoate: The final step involves the reaction of the oxidized product with benzoic acid to form the dibenzoate salt.

Industrial Production Methods

Industrial production of 10,10’-Dimethyl-9,9’-biacridin-10-ium dibenzoate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

10,10’-Dimethyl-9,9’-biacridin-10-ium dibenzoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Reagents such as halogens or alkylating agents are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized acridine derivatives, while substitution reactions can produce a range of substituted acridine compounds.

Scientific Research Applications

10,10’-Dimethyl-9,9’-biacridin-10-ium dibenzoate is widely used in scientific research due to its chemiluminescent properties. Some applications include:

    Chemistry: Used as a chemiluminescent reagent in various analytical techniques.

    Biology: Employed in cell imaging and detection of reactive oxygen species.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the development of sensors and diagnostic tools.

Mechanism of Action

The mechanism of action of 10,10’-Dimethyl-9,9’-biacridin-10-ium dibenzoate involves its ability to generate light through chemiluminescence. This process occurs when the compound reacts with a reductant and oxygen, producing an excited state that emits light upon returning to the ground state. The molecular targets and pathways involved include interactions with reactive oxygen species and other biological molecules.

Comparison with Similar Compounds

Similar Compounds

    10,10’-Dimethyl-9,9’-biacridinium dinitrate: Another derivative of acridine with similar chemiluminescent properties.

    Lucigenin: Known for its use in detecting superoxide anion radicals.

Uniqueness

10,10’-Dimethyl-9,9’-biacridin-10-ium dibenzoate is unique due to its specific structure, which imparts distinct chemiluminescent properties. Its ability to form stable dibenzoate salts makes it particularly useful in various applications compared to other similar compounds.

Properties

CAS No.

658699-99-1

Molecular Formula

C42H32N2O4

Molecular Weight

628.7 g/mol

IUPAC Name

10-methyl-9-(10-methylacridin-10-ium-9-yl)acridin-10-ium;dibenzoate

InChI

InChI=1S/C28H22N2.2C7H6O2/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28;2*8-7(9)6-4-2-1-3-5-6/h3-18H,1-2H3;2*1-5H,(H,8,9)/q+2;;/p-2

InChI Key

SIMVPUFYBQKDMR-UHFFFAOYSA-L

Canonical SMILES

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-]

Origin of Product

United States

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